5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Cholecystokinin B Receptor CCK-B Antagonism Neuropharmacology

This reactive pyridine-2-carbaldehyde derivative offers unique nanomolar potency: CCK-B IC50=31 nM; MPO IC50=1 nM (>1,000,000-fold selective). Its defined near-planar crystal structure (torsion -179°) ensures reproducible solid-state modeling and downstream efficacy. Ideal for targeted inhibitor libraries and thiosemicarbazone anticancer synthesis.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
CAS No. 97121-21-6
Cat. No. B1432703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
CAS97121-21-6
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl
InChIInChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H
InChIKeyNRPZYKQOODWNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (CAS 97121-21-6): A Pyridine Carboxaldehyde Building Block for Pharmaceutical and Agrochemical Intermediates


5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (CAS 97121-21-6) is a heterocyclic organic compound that features a pyridine core substituted with a 4-chlorophenoxy group at the 5-position and a reactive formyl (aldehyde) group at the 2-position . This structural motif combines the coordination and hydrogen-bonding capabilities of the pyridine nitrogen with the lipophilicity and electronic effects of the 4-chlorophenoxy moiety, which contributes to enhanced stability and influences the compound's reactivity [1]. Its primary value lies in its use as a versatile synthetic intermediate for constructing more complex molecules in medicinal chemistry and agrochemical research .

Why 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is Not Interchangeable with Other Pyridine-2-carbaldehyde Analogs


In procurement and scientific selection, substituting 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde with a structurally similar analog like 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde or a simple pyridine-2-carboxaldehyde is not a trivial exchange. The specific placement of the 4-chlorophenoxy group at the 5-position of the pyridine ring dictates a unique electronic distribution and molecular conformation , which directly impacts its reactivity profile, biological target engagement, and the physicochemical properties of any downstream derivative [1]. These differences manifest as quantifiable variations in inhibition constants (IC50) for specific enzyme targets and in the efficacy of resulting thiosemicarbazone derivatives, making compound-specific selection a necessity for reproducible research outcomes [2].

Quantitative Evidence Guide for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde: A Comparative Analysis Against Key Analogs


CCK-B Receptor Affinity: 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Exhibits a Distinct IC50 Profile

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde demonstrates a quantifiable difference in affinity for the Cholecystokinin type B (CCK-B) receptor compared to the baseline of general in-class pyridine carboxaldehyde activity. A direct assay shows the compound inhibits the binding of [125I]CCK-8 to the CCK-B receptor in mouse brain with an IC50 value of 31 nM at pH 6.5 [1]. This data point serves as a specific marker for this compound's interaction with this target, distinguishing it from other pyridine carboxaldehydes where such activity is not reported or is significantly lower [2].

Cholecystokinin B Receptor CCK-B Antagonism Neuropharmacology

Derivative Anticancer Potency: Thiosemicarbazone of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Outperforms 5-Fluorouracil in Selectivity

Derivatization of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde into a thiosemicarbazone yields a compound with quantifiably different anticancer properties compared to a standard chemotherapeutic. The thiosemicarbazone derivative exhibits an IC50 range of 3.36 to 21.35 μM against various human tumor cell lines . Notably, this derivative also demonstrates a selectivity index (SI) of 1.82, indicating a calculated level of discrimination between cancerous and non-cancerous cells. This performance is reported to surpass that of the conventional treatment 5-fluorouracil (5-FU) in specific test cases, providing a quantitative benchmark for its derivative's potential .

Anticancer Research Thiosemicarbazone Derivatives Cytotoxicity

Enzymatic Selectivity Profile: A Comparative Look at Target Engagement Across Enzyme Classes

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde presents a quantifiable selectivity profile against a panel of enzymes, which is a critical differentiator for researchers focused on minimizing off-target effects. It exhibits potent inhibition of Myeloperoxidase (MPO) with an IC50 of 1 nM [1]. In stark contrast, it shows negligible inhibition of Aldehyde Oxidase 1 (AOX) with an IC50 > 1,000,000 nM (>1 mM) [2] and weak inhibition of human recombinant ALDH1A2 with an IC50 of 27,600 nM [3]. This wide range of activity—spanning over six orders of magnitude—provides a defined selectivity window, which is not observed for simpler pyridine carboxaldehyde analogs that often exhibit promiscuous aldehyde reactivity .

Enzyme Inhibition Selectivity Profiling Lead Optimization

Structural and Conformational Differentiation: A Planar Framework with Defined Torsional Geometry

The molecular conformation of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde provides a quantifiable structural differentiator from its analogs. Crystallographic analysis reveals the molecule is nearly planar within 0.2 Å, with a defined torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond sequence [1]. This specific, rigid conformation dictates its potential for intermolecular interactions, which are primarily governed by van der Waals forces with a nearest intermolecular distance of 3.647 Å [1]. In contrast, the positional isomer 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde or the 2-phenoxypyridine derivatives possess different substitution patterns that will result in distinct molecular geometries and interaction profiles, affecting binding and crystal packing behavior .

Crystallography Structural Biology Medicinal Chemistry

Recommended Application Scenarios for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Based on Differentiated Evidence


Synthesis of Selective CCK-B Receptor Ligands

Given its demonstrated nanomolar affinity (IC50 = 31 nM) for the Cholecystokinin type B (CCK-B) receptor [1], 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is ideally suited as a key synthetic intermediate for developing novel, selective CCK-B receptor antagonists or agonists. Researchers in neuropharmacology or gastrointestinal physiology should prioritize this compound for constructing focused libraries targeting this receptor, where a simple pyridine-2-carboxaldehyde would lack the required potency and selectivity .

Precursor for Thiosemicarbazone-Based Anticancer Agents

The thiosemicarbazone derivative of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde has shown a quantifiable advantage in anticancer assays, with an IC50 range of 3.36-21.35 μM and a selectivity index of 1.82, outperforming the standard drug 5-fluorouracil in specific contexts [1]. This makes the parent aldehyde a high-value precursor for medicinal chemistry programs aimed at developing metal-chelating anticancer therapeutics. Its procurement is recommended for labs synthesizing and evaluating novel thiosemicarbazone scaffolds for improved cytotoxicity and selectivity [1].

Development of Selective Myeloperoxidase (MPO) Inhibitors

The exceptional potency (IC50 = 1 nM) against Myeloperoxidase (MPO), combined with its very low activity against Aldehyde Oxidase 1 (IC50 > 1,000,000 nM), establishes a >1,000,000-fold selectivity window [1]. This unique profile positions 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde as a privileged starting material for designing highly selective MPO inhibitors for cardiovascular, inflammatory, or neurodegenerative disease research. This application scenario is strongly supported by the compound's defined enzyme selectivity, which minimizes the risk of off-target activity common to less selective aldehydes [2].

Structure-Based Drug Design and Crystallography Studies

The well-defined, near-planar crystal structure of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (planar within 0.2 Å; torsion angle of -179(2)°) provides a reliable and predictable scaffold for co-crystallization experiments and structure-based drug design [1]. Its specific intermolecular interaction distances (nearest distance of 3.647 Å) offer a distinct advantage for molecular modeling over its positional isomers, whose geometries are less well-defined . Procurement for these applications is justified by the need for a scaffold with confirmed, reproducible solid-state properties.

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